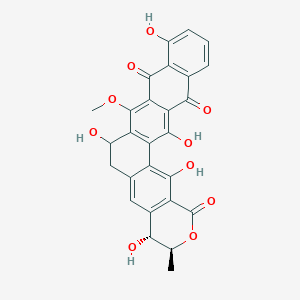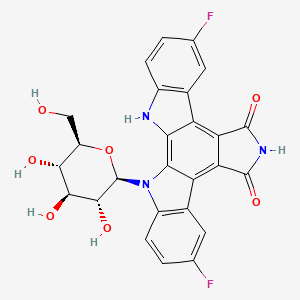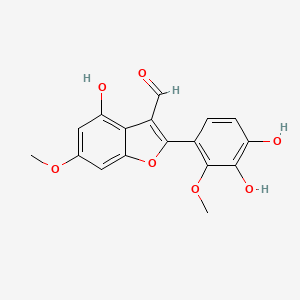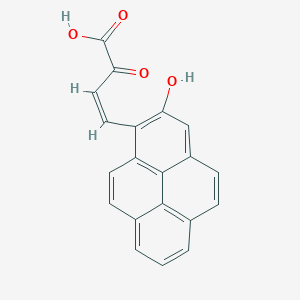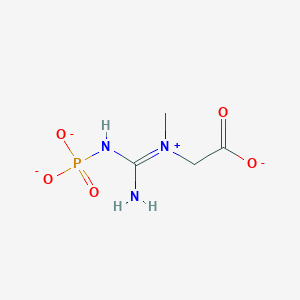
N-phosphocreatinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phosphocreatinate(2-) is dianion of N-phosphocreatine arising from deprotonation of the phospho and carboxy groups and protonation of the guanidino group; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a N-phosphocreatine.
Applications De Recherche Scientifique
1. Noninvasive Study of Metabolism in Cutaneous Tissue
N-Phosphocreatine is significant in studying skin metabolism. The use of human in vivo phosphorus (31P) magnetic resonance spectroscopy, which identifies phosphocreatine as a major energy phosphometabolite in human skin, can facilitate understanding of the pathophysiology of skin diseases and have clinical applications in dermatology and cutaneous surgery (Zemtsov, Ng, & Xue, 1989).
2. Understanding Neuronal Damage in Glaucoma
Research on the phosphorylation of the heavy neurofilament subunit (NF-H) in an experimental glaucoma model of monkeys revealed significant dephosphorylation in glaucomatous eyes. This finding suggests that N-Phosphocreatine and related processes may play a role in understanding the damage to axonal transport in glaucoma (Kashiwagi et al., 2003).
3. Bisphosphonates' Antitumor Activity
Bisphosphonates, specifically nitrogen-containing bisphosphonates (N-BPs), are used to improve bone health in cancer patients. They exhibit anticancer activity by interacting with macrophages, endothelial cells, and tumor cells. This indicates that N-Phosphocreatine, as part of N-BPs, has significant implications in cancer research and treatment (Clézardin, 2011).
4. Cytosolic Entry of Nitrogen-Containing Bisphosphonates
A study identified a transporter complex crucial for the cytosolic entry of N-BPs, highlighting the importance of N-Phosphocreatine in understanding the delivery mechanism to molecular targets in the treatment of bone-related diseases (Yu et al., 2018).
5. Promotion of Bone Repair and Regeneration
Phosphocreatine-modified chitosan porous scaffolds have been shown to significantly enhance osteogenic differentiation and bone regeneration, demonstrating the potential of N-Phosphocreatine in tissue engineering and regenerative medicine (Liu et al., 2018).
Propriétés
Nom du produit |
N-phosphocreatinate |
|---|---|
Formule moléculaire |
C4H8N3O5P-2 |
Poids moléculaire |
209.1 g/mol |
Nom IUPAC |
2-[[amino-(phosphonatoamino)methylidene]-methylazaniumyl]acetate |
InChI |
InChI=1S/C4H10N3O5P/c1-7(2-3(8)9)4(5)6-13(10,11)12/h2H2,1H3,(H5,5,6,8,9,10,11,12)/p-2 |
Clé InChI |
RMRKEMHUAGATCC-UHFFFAOYSA-L |
SMILES |
C[N+](=C(N)NP(=O)([O-])[O-])CC(=O)[O-] |
SMILES canonique |
C[N+](=C(N)NP(=O)([O-])[O-])CC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![TG(16:0/16:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1242498.png)
![(11R,13S,17S)-11-(1,3-benzodioxol-5-yl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1242499.png)
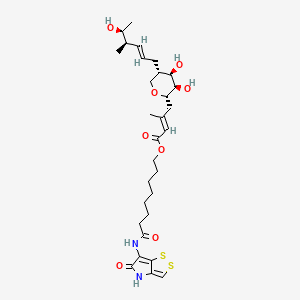
![1-hydroxy-3-methyl-2-[(E)-non-2-enyl]quinolin-4-one](/img/structure/B1242501.png)
![[4-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1242503.png)

![[(1S,3S,6S,7S,8R,9S)-7-hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate](/img/structure/B1242506.png)

